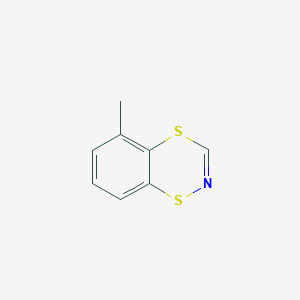

5-Methyl-1,4,2-benzodithiazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

82946-23-4 |

|---|---|

Molecular Formula |

C8H7NS2 |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

5-methyl-1,4,2-benzodithiazine |

InChI |

InChI=1S/C8H7NS2/c1-6-3-2-4-7-8(6)10-5-9-11-7/h2-5H,1H3 |

InChI Key |

XDHAEKYAXIUVQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)SN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methyl 1,4,2 Benzodithiazine and Its Analogues

Retrosynthetic Analysis of the 5-Methyl-1,4,2-benzodithiazine Framework

A retrosynthetic analysis of the this compound core reveals several strategic disconnections that form the basis of the primary synthetic routes. The analysis begins by deconstructing the target molecule into simpler, more readily available precursors. wikipedia.org

The most logical disconnections are the bonds forming the dithiazine ring, specifically the C-S and S-N bonds. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection of the C4-S and N2-C3 bonds. This approach leads back to a 2-mercaptobenzenesulfonamide derivative and a one-carbon electrophile. The crucial 5-methyl group is typically already present on the aniline (B41778) or benzenethiol (B1682325) precursor.

Pathway B: Disconnection of the S1-C8a and C4-N3 bonds. This strategy points towards a substituted 2-aminothiophenol (B119425) and a two-carbon synthon containing the S-C-N fragment. Again, the methyl group is generally incorporated in the starting aromatic precursor.

A common theme in these analyses is the strategic use of a pre-methylated benzene (B151609) ring, typically derived from p-toluidine (B81030) or p-cresol, to ensure the desired 5-methyl substitution pattern in the final product.

Classical and Modern Synthetic Approaches to the 1,4,2-Benzodithiazine Ring System

A variety of synthetic methods have been developed for the construction of the 1,4,2-benzodithiazine ring system, ranging from classical cyclization reactions to more modern approaches.

Cyclization Reactions for Ring Formation

The formation of the 1,4,2-benzodithiazine ring is predominantly achieved through intramolecular cyclization reactions. One prominent method involves the reaction of 2-aminothiophenols with appropriate reagents to form the heterocyclic core.

A notable one-pot synthesis for 1,4,2-benzodithiazine-1,1-dioxides involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. Current time information in Bangalore, IN.researchgate.net This reaction proceeds via an initial nucleophilic substitution at the imine carbon by the thiol sulfur, followed by an intramolecular Friedel-Crafts-type sulfonylation onto the benzene ring, often catalyzed by a Lewis acid like aluminum chloride. Current time information in Bangalore, IN.researchgate.net

Another established route is the oxidative cyclization of 2-(aminosulfonyl)benzothioamides. arkat-usa.org This method utilizes an oxidizing agent, such as iodine, in the presence of a base to facilitate the intramolecular formation of the S-N bond, yielding the 1,4,2-benzodithiazine-4-imine 1,1-dioxide ring system. arkat-usa.org

Furthermore, ring expansion reactions of 1,3-benzodithioles have been reported as a viable method for the synthesis of 1,4,2-benzodithiazine carboxylates. clockss.org

Strategies for Introducing the 5-Methyl Substituent

The most straightforward and widely employed strategy for introducing the 5-methyl substituent is to begin the synthesis with a commercially available or readily prepared starting material that already contains the methyl group at the desired position.

Common precursors include:

4-Methylthiophenol (p-thiocresol): This starting material can be used in reactions that build the dithiazine ring onto the pre-existing methyl-substituted benzene ring.

N-substituted p-toluenesulfonamides: These are frequently used in syntheses that form the dithiazine ring through cyclization, where the methyl group of the toluene (B28343) moiety becomes the 5-methyl group of the benzodithiazine. For example, the synthesis of (6-Methyl-1,1-dioxo-2-phenyl-2,3-dihydro-1,4,2-benzodithiazin-3-yl)(phenyl)methanone starts from a methyl-substituted benzenesulfonamide.

Direct methylation of the pre-formed 1,4,2-benzodithiazine ring is a less common approach and can present challenges regarding regioselectivity.

Derivatization and Functionalization Strategies at Unsubstituted Positions of the this compound Core

Once the this compound core is assembled, further derivatization can be carried out to modify its properties.

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene ring of the this compound system can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the directing effects of the existing substituents: the 5-methyl group and the dithiazine ring. researchgate.netmasterorganicchemistry.com

The methyl group is an activating, ortho-para directing group. The dithiazine ring, particularly in its 1,1-dioxide form, is generally considered to be an electron-withdrawing and deactivating group, which would direct incoming electrophiles to the meta position relative to its points of attachment. The outcome of an electrophilic substitution will, therefore, depend on the interplay of these electronic effects and the specific reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Introduction of a nitro group (NO2).

Halogenation: Introduction of a halogen atom (Cl, Br, I).

Sulfonation: Introduction of a sulfonic acid group (SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

| Reaction | Reagents | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho or para to the methyl group, and meta to the dithiazine ring attachments. |

| Bromination | Br₂, FeBr₃ | Ortho or para to the methyl group. |

| Sulfonation | Fuming H₂SO₄ | Ortho or para to the methyl group. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho or para to the methyl group. |

Nucleophilic Additions and Substitutions on the Dithiazine Ring

The dithiazine ring of this compound and its derivatives is susceptible to nucleophilic attack. The reactivity is particularly enhanced in the 1,1-dioxide derivatives at the C3 position.

A common derivatization is the nucleophilic displacement of a leaving group at the 3-position. For instance, a 3-methylthio group can be displaced by various amines to introduce a range of amino substituents. researchgate.net This reaction typically proceeds by heating the 3-methylthio-1,4,2-benzodithiazine-1,1-dioxide with the desired amine.

The imine functionality in 1,4,2-benzodithiazine-4-imine derivatives also presents a site for nucleophilic attack. arkat-usa.org Furthermore, the non-oxidized dithiazine ring can undergo nucleophile-induced ring contraction reactions. ptfarm.pl

| Reaction Type | Position of Attack | Typical Nucleophiles |

| Nucleophilic Substitution | C3 | Amines, Hydrazines |

| Nucleophilic Addition | C3 (in imine derivatives) | Various nucleophiles |

Modifications at the Sulfur and Nitrogen Atoms

Modifications at the sulfur and nitrogen atoms of the 1,4,2-benzodithiazine scaffold are crucial for developing new derivatives with diverse properties. These modifications often involve reactions that alter the oxidation state of the sulfur atoms or substitute various functional groups onto the nitrogen atom.

Further modifications can be introduced at the nitrogen atom. The synthesis of various 3-alkyl/aralkyl/arylamino-1,4,2-benzodithiazine 1,1-dioxides demonstrates the versatility of the amino group at the 3-position for introducing a wide range of substituents. acs.orgnih.gov These substitutions can significantly impact the biological activity of the resulting compounds. For example, compounds with a 1-phenylethylamino side chain at the 3-position have shown notable myorelaxant activity. acs.orgnih.gov

The nature of the bonding between sulfur and nitrogen atoms in related heterocyclic systems has been a subject of study. Investigations into sulfur-nitrogen species suggest that the bonding is best described as S⁺-N⁻, with the nitrogen atoms being sp³ hybridized, rather than a classical double bond. nih.gov This understanding of the electronic structure is fundamental to predicting the reactivity and stability of the 1,4,2-benzodithiazine ring system and its derivatives.

The table below summarizes some of the key modifications at the sulfur and nitrogen atoms of 1,4,2-benzodithiazine analogues and the resulting compounds.

| Starting Material | Reagent/Condition | Modification | Resulting Compound |

| N-methyl-N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazines | Appropriate aryl aldehyde, EtOH, AcOH | Condensation at the exocyclic nitrogen | 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazines mdpi.com |

| 3-Alkyl/aralkyl/arylamino-1,4,2-benzodithiazine 1,1-dioxides | N/A (Synthesis described) | Substitution at the 3-amino group | Diversely substituted 3-amino-1,4,2-benzodithiazine 1,1-dioxides acs.orgnih.gov |

| 2-(Aminosulfonyl)benzothioamides | Iodine, triethylamine | Oxidative cyclization | 4H-1,3,2-benzodithiazin-4-imine 1,1-dioxide derivatives clockss.org |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogues is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. mdpi.com Green chemistry emphasizes waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. acs.orgscispace.com

One of the core principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org In the context of synthesizing 1,4,2-benzodithiazines, this would involve choosing reaction pathways that minimize the formation of byproducts. For example, addition reactions are generally more atom-economical than substitution reactions.

Another key principle is the use of catalysis . acs.org Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled and reused. The use of Lewis acids like aluminum chloride in the intramolecular Friedel-Crafts type sulfonylation for the synthesis of 1,4,2-benzodithiazine-1,1-dioxides is an example of catalysis in this context. arkat-usa.orgresearchgate.net However, from a green chemistry perspective, the development of more environmentally benign and recyclable catalysts would be a significant advancement.

The principle of reducing derivatives by minimizing or avoiding the use of blocking groups, protection/deprotection, and temporary modifications is also highly relevant. scispace.com Such steps require additional reagents and generate waste. Developing synthetic routes that directly functionalize the 1,4,2-benzodithiazine core without the need for protecting groups would be a greener approach.

Solvent selection is another critical aspect. The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental impact. While some syntheses of 1,4,2-benzodithiazine derivatives utilize solvents like dichloroethane, arkat-usa.orgresearchgate.net a shift towards greener alternatives such as water, ethanol, or even solvent-free conditions would align with green chemistry principles. mdpi.com Recent trends in organic synthesis have shown a move towards solvent-free reactions, which can reduce waste and simplify purification processes. mdpi.com

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing solvent usage, energy consumption, and waste generation. arkat-usa.orgresearchgate.net

The table below outlines how green chemistry principles can be applied to the synthesis of 1,4,2-benzodithiazine derivatives.

| Green Chemistry Principle | Application in 1,4,2-Benzodithiazine Synthesis |

| Atom Economy | Designing syntheses that maximize the incorporation of reactant atoms into the final product, such as through addition or cycloaddition reactions. acs.org |

| Catalysis | Utilizing catalytic amounts of reagents, such as Lewis acids, to promote cyclization and exploring more sustainable catalysts. acs.orgarkat-usa.orgresearchgate.net |

| Reduce Derivatives | Developing synthetic strategies that avoid the use of protecting groups to simplify processes and reduce waste. scispace.com |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents like dichloroethane with greener alternatives or adopting solvent-free reaction conditions. mdpi.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. semanticscholar.org |

| Waste Prevention | Optimizing reactions to minimize the formation of byproducts and developing one-pot procedures. acs.orgresearchgate.net |

Advanced Spectroscopic Characterization Techniques for 5 Methyl 1,4,2 Benzodithiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 5-Methyl-1,4,2-benzodithiazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The benzodithiazine ring system and the methyl substituent will dictate the precise locations of these signals.

The aromatic region is expected to show a complex splitting pattern due to the coupling between adjacent protons. Based on analogous structures in the literature, the protons on the benzene (B151609) ring will likely appear in the range of δ 7.0-8.0 ppm. nih.govclockss.org The methyl group, being attached to the aromatic ring, would give rise to a singlet peak, typically in the upfield region around δ 2.3-2.5 ppm. clockss.org

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.4 | s | - |

| Ar-H | 7.2 - 7.8 | m | - |

| N-H | broad s | - |

Note: The data presented in this table is predictive and based on the analysis of similar compounds.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. In the case of this compound, signals for the methyl carbon and the aromatic carbons are expected. The aromatic carbons will have chemical shifts in the downfield region, typically between 120 and 150 ppm, with the carbons attached to the heteroatoms (sulfur and nitrogen) exhibiting distinct shifts. nih.govclockss.org The methyl carbon is expected to appear in the upfield region, around 20-25 ppm. clockss.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 21 |

| Ar-C | 125 - 145 |

| C=N | ~150 |

Note: The data presented in this table is predictive and based on the analysis of similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to unravel the complex splitting patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₈H₇NS₂) by comparing the experimental mass to the theoretical mass. clockss.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. The analysis of these fragments provides valuable information about the structure of the parent molecule. For this compound, the fragmentation is likely to initiate at the weaker bonds within the heterocyclic ring.

A plausible fragmentation pathway could involve the loss of small neutral molecules such as H₂S, CS, or HCN, leading to characteristic fragment ions. The cleavage of the methyl group from the aromatic ring is also a possible fragmentation route. By analyzing the masses of the resulting fragments, the connectivity of the atoms within the molecule can be confirmed.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (predicted) | Proposed Fragment |

| 181 | [M]⁺ |

| 166 | [M - CH₃]⁺ |

| 148 | [M - H₂S]⁺ |

| 137 | [M - CS]⁺ |

| 154 | [M - HCN]⁺ |

Note: The data presented in this table is predictive and based on general principles of mass spectrometry for similar heterocyclic systems.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within the molecule, effectively providing a molecular "fingerprint."

For this compound, the spectra would be characterized by vibrations from the aromatic ring, the dithiazine ring, and the methyl group. Analysis of related benzodithiazine derivatives reveals characteristic absorption bands. For instance, derivatives often show strong bands corresponding to S-O stretches from sulfonyl groups (if present, typically in the 1350-1300 cm⁻¹ and 1170-1140 cm⁻¹ regions), C=N stretching, and various aromatic C-H and C=C vibrations. mdpi.comtandfonline.com

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these bands confirm the presence of the benzene ring.

Aliphatic C-H Stretching: The methyl (CH₃) group will exhibit symmetric and asymmetric stretching vibrations, usually in the 2980-2870 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the benzene ring gives rise to a series of characteristic peaks, typically between 1600 cm⁻¹ and 1450 cm⁻¹.

C=N Stretching: The imine bond within the dithiazine ring is expected to produce a distinct band in the 1690-1640 cm⁻¹ region.

C-S and S-N Stretching: These vibrations occur in the fingerprint region (below 1000 cm⁻¹) and are characteristic of the dithiazine ring structure. Raman spectroscopy can be particularly useful for identifying sulfur-containing linkages, which are sometimes weak absorbers in IR. researchgate.net

The complementary nature of IR and Raman spectroscopy is crucial; molecular vibrations that are weak or forbidden in IR may be strong in Raman, and vice-versa, allowing for a more complete vibrational analysis.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Functional Group Responsible |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman | Benzene Ring |

| Asymmetric & Symmetric C-H Stretch | 2980-2870 | IR, Raman | Methyl Group (-CH₃) |

| C=N Stretch | 1690-1640 | IR, Raman | Dithiazine Ring |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman | Benzene Ring |

| C-H Bend | 1470-1370 | IR | Methyl Group (-CH₃) |

| C-N Stretch | 1350-1250 | IR | Dithiazine Ring |

| C-S Stretch | 800-600 | Raman | Dithiazine Ring |

| S-N Stretch | 900-700 | Raman | Dithiazine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which results in the promotion of electrons from a ground electronic state to a higher-energy excited state. The technique is primarily used to identify and quantify chromophores—the parts of a molecule responsible for light absorption.

The this compound molecule contains several chromophores: the benzene ring and the C=N and C-S bonds of the dithiazine ring. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to specific electronic transitions.

π → π* Transitions: These high-energy transitions are characteristic of the conjugated π-system of the aromatic ring. They typically result in strong absorption bands at shorter wavelengths (e.g., below 280 nm). ikm.org.my

n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These absorptions occur at longer wavelengths and are generally weaker in intensity than π → π* transitions. ikm.org.mylibretexts.org

The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the molecule. Studies on related benzothiazole (B30560) structures confirm that the primary absorptions are related to the electronic transitions within the heterocyclic and aromatic systems. researchgate.net

Table 2: Predicted Electronic Transitions for this compound

| Type of Transition | Typical Wavelength Range (nm) | Chromophore |

| π → π | 200-280 | Benzene Ring, C=N bond |

| n → π | 280-400 | C=N, S, N heteroatoms |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a diffraction pattern is generated that can be mathematically reconstructed into a detailed molecular model.

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the fused ring system.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the solid-state properties of the material.

While specific crystallographic data for this compound is not available, studies on related benzodithiazine derivatives have successfully used this technique to confirm their molecular structures, sometimes correcting previously misidentified structures. nih.govresearchgate.net Such analyses provide foundational data for understanding structure-activity relationships and for computational modeling. mdpi.comsemanticscholar.org

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of a Benzodithiazine System

| Parameter | Typical Information Yielded |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-S, S-N, C=N, C-C, C-H). |

| Bond Angles (°) | Angles between adjacent bonds, defining the geometry around each atom. |

| Torsion Angles (°) | Defines the conformation and planarity of the ring systems. |

| Intermolecular Contacts | Identifies non-covalent interactions like hydrogen bonds and van der Waals forces. |

Computational and Theoretical Investigations of 5 Methyl 1,4,2 Benzodithiazine

Docking and Molecular Recognition Studies

Computational docking and molecular recognition studies are pivotal in elucidating the potential interaction patterns of 5-Methyl-1,4,2-benzodithiazine. These in silico methods provide a lens to view the molecule's intrinsic properties that govern its recognition by and binding to various molecular partners. Without referencing specific biological outcomes, these theoretical investigations focus on the fundamental forces and stereochemical features that dictate intermolecular interactions.

The process typically begins with the generation of a three-dimensional model of the this compound structure. This model is then subjected to energy minimization to obtain a stable conformation. Computational tools are employed to explore the molecule's conformational landscape, identifying low-energy states that are likely to be relevant for molecular interactions.

A key aspect of these studies is the analysis of the molecule's electrostatic potential surface. This analysis reveals the distribution of charge across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For the 1,4,2-benzodithiazine scaffold, the heteroatoms—nitrogen and sulfur—are of particular interest. The nitrogen atom typically presents a region of negative electrostatic potential, making it a potential hydrogen bond acceptor. The sulfur atoms, depending on their chemical environment, can also influence the electronic landscape of the molecule. The methyl group at the 5-position introduces a nonpolar region, which can participate in hydrophobic or van der Waals interactions.

In studies of related 3-amino-1,4,2-benzodithiazine derivatives, the calculation of electrostatic atomic charges has been used to provide information about the reactivity of the molecules. nih.gov These charges, calculated using quantum mechanical methods, offer a quantitative measure of the electronic character of each atom. This data is crucial for understanding how the molecule might orient itself when approaching a binding partner. For instance, the charge distribution on the heterocyclic ring system is a key determinant of its interaction capabilities.

Molecular docking simulations can then be performed to predict the preferred orientation of this compound when it binds to a hypothetical binding site. These simulations place the ligand into the binding site in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. These scores are derived from calculations of intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

The conformational flexibility of the 1,4,2-benzodithiazine ring is another important factor considered in these studies. The ring may not be perfectly planar, and its ability to adopt different conformations can be critical for achieving an optimal fit within a binding site. Theoretical calculations can explore the energy barriers between different conformations, providing insight into the molecule's dynamic behavior upon binding. nih.gov

The following table presents a representative example of the type of data that can be generated from computational analyses to understand the molecular recognition properties of a molecule like this compound. The electrostatic charge values are illustrative and serve to demonstrate the kind of information derived from such studies.

| Atom/Region | Interaction Potential | Illustrative Electrostatic Charge (a.u.) |

|---|---|---|

| Nitrogen (N2) | Hydrogen Bond Acceptor | -0.45 |

| Sulfur (S1, S4) | van der Waals, potential for weak H-bond | +0.20 |

| Methyl Group (C5-CH3) | Hydrophobic Interaction | -0.15 (C), +0.05 (H) |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic Interaction | Variable |

Ultimately, these computational and theoretical investigations of this compound provide a foundational understanding of its molecular recognition properties. By mapping its electrostatic surface, identifying key interaction points, and exploring its conformational possibilities, researchers can build a detailed picture of how this compound may interact on a molecular level, independent of any specific biological context.

Reactivity and Mechanistic Studies of 5 Methyl 1,4,2 Benzodithiazine

Chemical Reactivity of the 1,4,2-Benzodithiazine Core

The reactivity of the 1,4,2-benzodithiazine scaffold is characterized by its susceptibility to both electrophilic and nucleophilic attacks, primarily dictated by the electronic nature of the fused benzene (B151609) ring and the imine functionality within the dithiazine ring.

Electrophilic substitution on the benzodithiazine core predominantly occurs on the fused benzene ring. The synthesis of the core itself can involve an intramolecular electrophilic attack. For instance, the formation of 1,4,2-benzodithiazine-1,1-dioxides from N-chlorosulfonylthioimidates can proceed via an intramolecular Friedel-Crafts type sulfonylation. arkat-usa.orgresearchgate.net This reaction requires a Lewis acid like Aluminum chloride (AlCl₃) to facilitate the cyclization, where the sulfonylation takes place on the aromatic ring. arkat-usa.orgresearchgate.net

The regioselectivity of this electrophilic attack is influenced by the substituents present on the benzene ring. Electron-donating groups activate the ortho and para positions, directing the cyclization, while electron-withdrawing groups can deactivate the ring and may lead to lower yields. researchgate.net In some syntheses, phenols have been shown to react via electrophilic imidoylation at the ortho-carbon of the benzene ring. arkat-usa.org

Table 1: Examples of Electrophilic Reactions in Benzodithiazine Synthesis

| Reactant | Reagent(s) | Reaction Type | Product | Citation |

|---|---|---|---|---|

| N-chlorosulfonylthioimidates | AlCl₃, reflux | Intramolecular Friedel-Crafts Sulfonylation | 1,4,2-Benzodithiazine-1,1-dioxides | arkat-usa.orgresearchgate.net |

The 1,4,2-benzodithiazine system features an electrophilic imine carbon atom (C3 position) which is highly susceptible to nucleophilic attack. arkat-usa.orgarkat-usa.org This reactivity is a cornerstone of the synthesis of many benzodithiazine derivatives. The reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride, a precursor to the benzodithiazine ring, involves an initial nucleophilic substitution at this imine carbon by the thiol's sulfur atom. arkat-usa.orgresearchgate.net

Furthermore, derivatives of 1,4,2-benzodithiazine can undergo nucleophilic aromatic substitution (SNAr) on the benzene ring, particularly when activated by strong electron-withdrawing groups like a sulfone (SO₂) at the 1-position. wikipedia.org A common example is the displacement of a methylthio group at the C3 position by primary amines to yield 3-amino-1,4,2-benzodithiazine derivatives. researchgate.netmdpi.com This substitution reaction is a key step in the synthesis of various biologically active compounds. researchgate.netmdpi.comnih.gov

The general mechanism for nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as the sulfone group in 1,1-dioxo-1,4,2-benzodithiazines, is crucial for stabilizing this negatively charged intermediate and facilitating the displacement of the leaving group. wikipedia.org

Reactions Involving the Sulfur and Nitrogen Heteroatoms

The sulfur and nitrogen atoms within the dithiazine ring are key sites for chemical modification, enabling the synthesis of a diverse range of derivatives through oxidation, alkylation, and acylation reactions.

The sulfur atom at the 1-position of the 1,4,2-benzodithiazine ring is readily oxidized. The most commonly reported oxidation products are the 1,4,2-benzodithiazine-1,1-dioxides. arkat-usa.orgresearchgate.net In these compounds, the sulfur atom is converted to a sulfone group (SO₂). This transformation not only changes the electronic properties of the molecule, significantly increasing the electron-withdrawing nature of the heterocyclic ring, but is also a feature of many biologically active benzodithiazine derivatives. mdpi.comnih.gov The synthesis of these dioxides is often achieved during the ring formation process itself, for example, by using N-chlorosulfonyl-based reagents. arkat-usa.org

The nitrogen atom at the 2-position of the benzodithiazine ring can undergo both alkylation and acylation.

N-Acylation: The N-acylation of 3-amino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide has been demonstrated using reagents like acetic anhydride (B1165640) and benzoic anhydride. nih.gov These reactions typically require heating and result in the formation of the corresponding N-acetyl and N-benzoyl derivatives. nih.gov The synthesis of N-acylsulfonamides can also be achieved from N-[benzenesulfonyl]cyanamide potassium salts, which are themselves derived from 3-amino-1,4,2-benzodithiazine structures. nih.govmdpi.com

N-Alkylation: While direct N-alkylation examples for 5-Methyl-1,4,2-benzodithiazine are not extensively detailed, the principles can be inferred from related heterocyclic systems. N-alkylation of nitrogen-containing heterocycles is a common reaction. d-nb.infopsu.edu For instance, the reaction of 3-methylthiobenzodithiazines with N-methylhydrazine leads to substitution at the C3 position, followed by reactions that can be considered analogous to N-alkylation on the exocyclic nitrogen. nih.gov The N-alkylation of arylidenebenzothiazines with methyl iodide has also been reported. researchgate.net Regioselectivity can be an issue in heterocycles with multiple nitrogen atoms, but in the 1,4,2-benzodithiazine system, the N2 atom is the primary site for such reactions.

Table 2: Examples of N-Acylation Reactions

| Reactant | Reagent | Product | Conditions | Citation |

|---|---|---|---|---|

| 3-Amino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide | Acetic anhydride | 3-Acetylamino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide | Dry toluene (B28343), reflux | nih.gov |

Stability and Degradation Pathways of the this compound Ring

The stability of the 1,4,2-benzodithiazine ring is a critical factor in its synthesis and application. Studies on related structures provide insight into its potential degradation pathways.

Thermal Stability: Benzodithiazine derivatives exhibit a degree of thermal stability. For example, a related benzodithiazine derivative has been reported to decompose at temperatures around 252–253 °C.

Degradation: The 1,4,2-benzodithiazine ring can undergo degradation under certain conditions.

Ring Contraction: The reactivity of 1,4,2-benzodithiazine carboxylates towards ring contraction in the presence of a base has been noted. researchgate.net Thermolysis of fused pyrazolo[3,4-e] arkat-usa.orgresearchgate.netmdpi.comdithiazines can also lead to ring-contracted products through the elimination of sulfur. acs.org

Ring Opening: A plausible degradation mechanism involves nucleophilic attack followed by ring opening. An Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism has been proposed for the transformation of related dithiazines. acs.org This pathway involves an initial thiophilic attack by a nucleophile, leading to the opening of the dithiazine ring to form a disulfide intermediate, which can then undergo further reactions. acs.org While specific studies on the biodegradation of this compound are not prevalent, degradation pathways for other heterocyclic compounds like 1,4-dioxane (B91453) often involve ring opening via oxidation to form more readily biodegradable intermediates. deswater.com

Photochemical and Thermochemical Transformations

Thermochemical reactivity of the 1,4,2-benzodithiazine ring system has been observed in reactions with activated alkynes. For instance, 1,4,2-benzodithiazines react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in boiling o-dichlorobenzene. This reaction results in the formation of 2,3-bis(methoxycarbonyl)-1,4-benzodithiins with the elimination of hydrogen cyanide or a nitrile. researchgate.net This transformation suggests that the 1,4,2-benzodithiazine ring can undergo ring-opening and subsequent rearrangement under thermal conditions in the presence of a suitable reactant.

| Reactant | Conditions | Product | Reference |

| Dimethyl acetylenedicarboxylate | Boiling o-dichlorobenzene | 2,3-bis(methoxycarbonyl)-1,4-benzodithiin | researchgate.net |

Table 1: Thermochemical Reaction of 1,4,2-Benzodithiazines

Complexation and Coordination Chemistry of the this compound Ligand

There is a notable lack of specific research in the available scientific literature on the complexation and coordination chemistry of this compound acting as a ligand. While the coordination chemistry of related heterocyclic systems, such as 1,2,4-benzothiadiazine 1,1-dioxides, has been explored with various transition metals, similar studies involving the 1,4,2-benzodithiazine scaffold are not reported. nih.gov The presence of nitrogen and sulfur heteroatoms in the 1,4,2-benzodithiazine ring suggests potential for metal coordination, but experimental evidence for the formation of such complexes with this compound is currently unavailable.

Advanced Applications and Methodologies Utilizing the 5 Methyl 1,4,2 Benzodithiazine Scaffold

Development of Novel Synthetic Reagents and Catalysts Based on the 5-Methyl-1,4,2-benzodithiazine Structure

Information regarding the use of this compound or its core structure as a synthetic reagent or catalyst is not available in the reviewed scientific literature. Research has predominantly focused on the synthesis of its derivatives rather than its application as a tool in synthetic chemistry.

Exploration in Materials Science and Polymer Chemistry

There is currently no available scientific literature detailing the exploration or application of the this compound scaffold in the fields of materials science and polymer chemistry.

Role as a Structural Motif in Chemical Probe Development

While derivatives of the 1,4,2-benzodithiazine scaffold have been synthesized for investigation in biological systems, information detailing the role of the core this compound structure as a chemical probe motif, independent of its biological effects or disease targets, is not present in the available literature.

Investigation of Intermolecular Interactions and Self-Assembly Properties

The investigation of intermolecular interactions and self-assembly properties of the this compound scaffold is primarily informed by X-ray crystallography studies performed on its derivatives. These studies, while confirming the molecular structure of newly synthesized compounds, also provide insight into the forces governing their packing in the solid state. nih.gov

The molecular structure of this compound, featuring a benzene (B151609) ring fused to a dithiazine ring with a methyl group substituent, allows for a variety of non-covalent interactions that dictate its supramolecular chemistry. These forces are electrostatic in nature and include van der Waals forces and, in some derivatives, hydrogen bonds. libretexts.org The primary intermolecular forces expected to influence the self-assembly of this compound are London dispersion forces and dipole-dipole interactions. youtube.com

Dipole-Dipole Interactions: The presence of heteroatoms (nitrogen and sulfur) and the asymmetry of the molecule result in a permanent molecular dipole. This allows for dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of a neighboring molecule. youtube.com These interactions are stronger than London dispersion forces and play a crucial role in the specific orientation of molecules within a crystal lattice.

A theoretical framework known as "crystallization force" has been developed to quantify the local changes in electronic structure that occur during the self-assembly process of crystallization. nih.gov This concept aims to describe the intermolecular interactions that direct the molecular packing in a crystal. nih.gov Applying such a concept to this compound could reveal the specific close contacts and forces that are most influential in its crystal formation. nih.gov

The table below summarizes the theoretical intermolecular forces that govern the self-assembly of the this compound scaffold.

| Intermolecular Force | Description | Relevance to this compound |

| London Dispersion Forces | Temporary attractive forces resulting from instantaneous dipoles in molecules. Present in all molecules. libguides.comlibretexts.org | A significant cohesive force due to the molecule's size and the polarizability of its electron cloud. |

| Dipole-Dipole Interactions | Electrostatic attractions between molecules with permanent dipoles. libretexts.orgyoutube.com | Arises from the electronegativity differences between C, N, and S atoms, influencing molecular orientation in the solid state. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Expected to play a role in the packing of the fused benzene rings of adjacent molecules. |

| C-H···π Interactions | Weak hydrogen bonds where a C-H bond acts as the donor and a π-system acts as the acceptor. | The methyl group's C-H bonds could potentially interact with the aromatic rings of neighboring molecules. |

Future Perspectives and Challenges in 5 Methyl 1,4,2 Benzodithiazine Research

Emerging Synthetic Methodologies for Complex Derivatives

The development of novel and efficient synthetic routes is paramount for exploring the full potential of the 5-methyl-1,4,2-benzodithiazine framework. While established methods exist, current research focuses on creating more complex and functionally diverse derivatives through innovative strategies that offer improved yields, regioselectivity, and atom economy.

One promising approach involves the ring expansion reaction of 1,3-benzodithioles . This method provides a straightforward pathway to the 1,4,2-benzodithiazine system, allowing for the introduction of functionalities like ester groups. researchgate.net Another significant advancement is the use of N-chlorosulfonyltrichloroacetimidoyl chloride as a bielectrophilic reagent. arkat-usa.orgresearchgate.net This reagent reacts regioselectively with thiophenols in a one-pot synthesis. The reaction proceeds through an initial nucleophilic substitution at the imine carbon, followed by an intramolecular Friedel-Crafts-type sulfonylation of the benzene (B151609) ring to construct the 1,4,2-benzodithiazine-1,1-dioxide core. arkat-usa.orgresearchgate.net This method is notable for its efficiency and control over the reaction outcome. researchgate.net

Furthermore, metal-catalyzed, one-pot procedures are gaining traction. For instance, a copper-catalyzed synthesis allows for the creation of 3-N-substituted 1,4,2-benzodithiazine 1,1-dioxide derivatives from readily available 2-halobenzenesulfonamides, amines, and carbon disulfide. researchgate.net The functionalization of the pre-formed benzodithiazine ring is also a key area of development. Nucleophilic substitution at the C3 position is a common strategy, as demonstrated by the conversion of 3-methylthio-1,1-dioxo-1,4,2-benzodithiazines into a wide array of 3-amino derivatives by reacting them with primary amines. nih.govmdpi.com

Future synthetic endeavors may explore unconventional reaction pathways, such as in-situ benzyne (B1209423) cycloadditions , which have shown success in constructing other nitrogen-containing heterocycles and could offer new avenues to novel fused benzodithiazine systems. nih.gov

| Methodology | Starting Materials | Key Features | Reference(s) |

| Ring Expansion | 1,3-Benzodithioles | Straightforward access to the core system. | researchgate.net |

| Regioselective Heterocyclization | Thiophenols, N-chlorosulfonyltrichloroacetimidoyl chloride | One-pot synthesis, high regioselectivity. | arkat-usa.orgresearchgate.net |

| Copper-Catalyzed One-Pot Synthesis | 2-Halobenzenesulfonamides, Amines, CS₂ | Efficient access to 3-N-substituted derivatives. | researchgate.net |

| Nucleophilic Substitution | 3-Methylthio-1,1-dioxo-1,4,2-benzodithiazines, Amines | Versatile functionalization at the C3 position. | nih.govmdpi.com |

Advances in Computational Prediction of Reactivity and Stability

Computational chemistry has become an indispensable tool for accelerating the discovery and development of novel compounds. nih.gov In the context of this compound research, computational methods are pivotal for predicting molecular properties, understanding reaction mechanisms, and guiding the design of derivatives with enhanced stability and specific biological activities. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to correlate the structural features of benzodithiazine derivatives with their biological activities, such as anticancer or anti-HIV properties. nih.govmdpi.comcabidigitallibrary.org These models use physicochemical descriptors—like dipole moment, electrostatic charges, and the energy of frontier molecular orbitals (HOMO/LUMO)—to predict the activity of new compounds, thereby streamlining the design and synthesis process. mdpi.comcabidigitallibrary.org For example, QSAR models have suggested that for certain derivatives, the inhibitory activity is influenced by the molecule's dipole moment and the hydrophobicity of its substituents. cabidigitallibrary.org

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of benzodithiazine systems. nih.gov DFT calculations can predict the geometries of molecules, the energies of reaction intermediates and transition states, and the energy gap between the HOMO and LUMO, which is an important parameter related to molecular stability and reactivity. researchgate.netresearchgate.net This information is crucial for validating proposed reaction mechanisms and understanding the regioselectivity observed in synthetic procedures. mt.combris.ac.uk

Molecular Dynamics (MD) simulations and molecular docking provide insights into the behavior of benzodithiazine derivatives in biological environments. ontosight.airesearchgate.net MD simulations can assess the conformational stability of a ligand-protein complex over time, while docking studies predict the preferred binding orientation and affinity of a molecule to a biological target, such as an enzyme or receptor. researchgate.netrsc.org These techniques are essential for rational drug design, helping to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for biological activity. nih.govresearchgate.net

| Computational Method | Application in Benzodithiazine Research | Key Insights Provided | Reference(s) |

| QSAR | Predicting anticancer and anti-HIV activity. | Correlation of structural features with biological potency. | nih.govmdpi.comcabidigitallibrary.org |

| DFT | Validating molecular geometries, studying reaction mechanisms. | Electronic properties, molecular stability (HOMO-LUMO gap), reaction energetics. | researchgate.netbris.ac.uk |

| Molecular Docking | Predicting binding modes to biological targets. | Ligand-receptor interactions, binding affinity. | nih.govresearchgate.netrsc.org |

| MD Simulations | Assessing the stability of ligand-protein complexes. | Dynamic behavior in a biological environment. | researchgate.net |

Development of Advanced Spectroscopic Techniques for In-Situ Analysis

Understanding the intricate details of reaction mechanisms, including the identification of transient intermediates and the determination of reaction kinetics, requires analytical techniques capable of monitoring chemical transformations in real-time. The development and application of advanced in-situ spectroscopic methods represent a significant frontier in the study of this compound chemistry. nih.gov

In-situ Fourier Transform Infrared (FTIR) spectroscopy , such as ReactIR, is a powerful tool for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction without the need for sampling. mt.comfrontiersin.org By monitoring changes in the vibrational modes of chemical bonds, researchers can gain a mechanistic understanding of complex reactions, such as distinguishing between competing pathways (e.g., 1,2- versus 1,4-addition) and examining their relative rates. mt.com

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques also offer profound insights. High-resolution methods, including two-dimensional correlation spectroscopy (e.g., ¹H-¹³C HSQC), can establish connectivity within complex derivatives. mdpi.com Furthermore, the use of in-situ NMR allows for the direct observation of reactive intermediates and can be used in combination with DFT calculations to fully characterize reaction pathways. mt.com

For studying reactions at interfaces or on solid surfaces, techniques like X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are invaluable. frontiersin.org These synchrotron-based methods can provide information on the elemental composition and electronic states of catalysts or surface-bound species during a reaction. nih.gov Additionally, Tip-Enhanced Raman Spectroscopy (TERS) is an emerging technique that overcomes the diffraction limit of conventional Raman spectroscopy, enabling vibrational analysis with nanoscale spatial resolution, which could be applied to study reactions on nanomaterial surfaces. mdpi.com The integration of multiple in-situ techniques is often necessary to build a complete picture of complex reaction systems. semanticscholar.org

New Frontiers in Understanding the Chemical Reactivity of the Benzodithiazine System

Expanding the repertoire of chemical transformations for the 1,4,2-benzodithiazine system is a key objective for future research. This involves not only developing new reactions but also gaining a deeper mechanistic understanding of its inherent reactivity.

The reactivity of the benzodithiazine ring itself is an area of active investigation. Studies have shown that 1,4,2-benzodithiazines can react with activated alkynes, leading to products of ring contraction , which highlights the unique reactivity of the heterocyclic core. researchgate.net Understanding and controlling such rearrangements is a frontier that could lead to novel molecular scaffolds.

The regioselectivity of reactions is another critical aspect. The synthesis of the benzodithiazine ring via cyclization of N-chlorosulfonylthioimidates demonstrates a clear regiochemical preference, which can be rationalized by considering the electrophilic and nucleophilic centers within the intermediates. arkat-usa.orgresearchgate.net A deeper understanding of these factors will allow for more precise control over the synthesis of complex substituted derivatives.

Exploring new types of reactions is also a major frontier. The application of electrochemical methods to induce transformations like radical migrations represents a sustainable and novel approach to synthesis that is largely unexplored for the benzodithiazine system. rsc.org Similarly, employing cycloaddition reactions , such as those involving in-situ generated benzynes, could provide access to entirely new classes of fused heterocyclic systems derived from the benzodithiazine core. nih.gov

Finally, leveraging known reactive sites for novel functionalization continues to be a fruitful area. The C3 position of the 1,4,2-benzodithiazine-1,1-dioxide system is known to be susceptible to nucleophilic attack, a property that has been widely used to introduce amine substituents. nih.gov Exploring the reaction of this position with a broader range of nucleophiles and electrophiles will undoubtedly lead to the discovery of derivatives with new and interesting properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-1,4,2-benzodithiazine derivatives, and how are intermediates characterized?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 3-amino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide derivatives are prepared using aminoacetonitrile hydrochloride or acetic anhydride under reflux in dry benzene or toluene. Key intermediates are characterized via:

- IR spectroscopy to confirm functional groups (e.g., NH, C≡N, SO₂) .

- ¹H/¹³C NMR to resolve substituent positions (e.g., δ=2.43 ppm for CH₃ in 1i) .

- Elemental analysis (±0.3% tolerance) to validate purity .

Q. How are spectroscopic techniques utilized to confirm the structure and purity of this compound derivatives?

- Methodology :

- IR spectroscopy identifies SO₂ (1,345–1,160 cm⁻¹) and NH (3,220–3,340 cm⁻¹) groups .

- ¹H NMR resolves methyl groups (δ=2.19–2.43 ppm) and aromatic protons (δ=7.96–8.03 ppm) .

- TLC (silica gel 60F254, benzene-EtOH 4:1) monitors reaction progress (Rf=0.74–0.76) .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective functionalization of this compound?

- Methodology :

- Protecting groups (e.g., acetylation with acetic anhydride) prevent undesired side reactions at reactive NH sites .

- pH control during workup (e.g., acidification to pH 2) isolates products while minimizing decomposition .

- Steric/electronic tuning : Methyl groups at position 7 influence reactivity; computational modeling (e.g., DFT) predicts regioselectivity .

Q. How are toxic byproducts (e.g., CH₃SH) managed during synthesis of this compound derivatives?

- Methodology :

- Trapping systems : CH₃SH is neutralized in aqueous NaOH during reflux to prevent exposure .

- Closed systems : Reactions are conducted under reflux with condensers to contain volatile toxins .

Q. What heterocyclization methods enable the synthesis of fused benzodithiazine systems?

- Methodology :

- Imidoyl chlorides react with sulfonyl chlorides to form spirocyclic derivatives (e.g., spiro[4H-benzo[d][1,3,7]oxadiazocine-4,3',6(1H,5H)-[1,4,2]benzodithiazine]) .

- Aminolysis/hydrazinolysis : Selective cleavage of 3-alkylamino groups generates guanidines (e.g., 2-mercaptobenzenosulfonylguanidines) .

Q. How are crystallographic techniques applied to resolve structural ambiguities in benzodithiazine derivatives?

- Methodology :

- Single-crystal X-ray diffraction (e.g., OLEX2/SHELXL refinement) determines bond lengths/angles and confirms stereochemistry .

- Space-group determination (SHELXT) resolves packing motifs in polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.